(2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
Brand Name: Vulcanchem
CAS No.: 191605-10-4
VCID: VC0070688
InChI: InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)
SMILES: COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
Molecular Formula: C20H18O10
Molecular Weight: 418.3 g/mol

(2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

CAS No.: 191605-10-4

Main Products

VCID: VC0070688

Molecular Formula: C20H18O10

Molecular Weight: 418.3 g/mol

(2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid - 191605-10-4

CAS No. 191605-10-4
Product Name (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
Molecular Formula C20H18O10
Molecular Weight 418.3 g/mol
IUPAC Name 2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid
Standard InChI InChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)
Standard InChIKey KWWCVCFQHGKOMI-HOTGVXAUSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
SMILES COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
PubChem Compound 10273497
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator